1-Butyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane
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Overview
Description
1-Butyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[222]octane is a quaternary ammonium compound with a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane typically involves the reaction of 1-azoniabicyclo[2.2.2]octane with butyl bromide and phenyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often performed in polar solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
1-Butyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane has several scientific research applications, including:
Chemistry: Used as a catalyst or reagent in organic synthesis, particularly in reactions involving nucleophilic substitution or oxidation.
Biology: Investigated for its potential antimicrobial and antifungal properties. It may also be used in studies related to cell membrane interactions due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants or polymers.
Mechanism of Action
The mechanism of action of 1-Butyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane involves its interaction with various molecular targets. The quaternary ammonium group allows the compound to interact with negatively charged molecules, such as cell membranes or proteins. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects. Additionally, the phenylcarbonyl group may participate in specific binding interactions with target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-[(9H-xanthen-9-ylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane: Similar structure but with a different carbonyl group, leading to variations in chemical properties and applications.
1,4-Diazabicyclo[2.2.2]octane (DABCO): A related bicyclic compound used as a catalyst in organic synthesis.
Uniqueness
1-Butyl-3-[(phenylcarbonyl)oxy]-1-azoniabicyclo[2.2.2]octane is unique due to its specific combination of a quaternary ammonium group and a phenylcarbonyl group. This combination imparts distinct chemical properties, making it suitable for a wide range of applications in different fields.
Properties
Molecular Formula |
C18H26NO2+ |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(1-butyl-1-azoniabicyclo[2.2.2]octan-3-yl) benzoate |
InChI |
InChI=1S/C18H26NO2/c1-2-3-11-19-12-9-15(10-13-19)17(14-19)21-18(20)16-7-5-4-6-8-16/h4-8,15,17H,2-3,9-14H2,1H3/q+1 |
InChI Key |
VBOCSQAMZGTLAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[N+]12CCC(CC1)C(C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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